LEMix
Description
LEMix is a computational framework or methodology referenced in the context of generating hypothetical modular natural products, particularly through the tailoring of deoxy and hexose sugars in combinatorial libraries . Developed as part of the LEMONS project, this compound facilitates the design of synthetic pathways for natural product analogs by leveraging structural diversity in sugar moieties. This approach aims to expand chemical space for drug discovery and bioactivity studies. The tool integrates cheminformatics and bioinformatics to predict feasible pathways and prioritize compounds for synthesis . Notably, this compound is distinct from unrelated engineering software and materials sharing similar names (e.g., this compound slope stability analysis tools or this compound resin for microscopy ).
Properties
CAS No. |
102510-99-6 |
|---|---|
Molecular Formula |
C13H15N3O |
Synonyms |
LEMix |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds and Methodologies
LEMix is positioned within a niche of computational tools for modular natural product design. Below is a comparative analysis with analogous systems and methodologies:
Structural and Functional Comparison with GRAPE/GARLIC
This compound is often compared to GRAPE (Genetic Algorithm for Pathway Engineering) and GARLIC (Genome Analysis for Rapid Identification of Clusters), both developed by the same research group. These tools share a focus on natural product biosynthesis but differ in scope:
- This compound : Specializes in sugar moiety diversification for combinatorial libraries, emphasizing deoxy and hexose sugar variants .
- GRAPE : Optimizes metabolic pathways using genetic algorithms, focusing on enzyme compatibility and pathway efficiency.
- GARLIC: Identifies biosynthetic gene clusters in microbial genomes, prioritizing clusters with novel enzymatic functions .
Key Distinction: While this compound targets structural diversity in sugar-based compounds, GRAPE and GARLIC address pathway engineering and genomic mining, respectively. This makes this compound unique in its modular sugar-tailoring capabilities.
Comparison with Other Combinatorial Chemistry Tools
This compound’s approach to library design aligns with other combinatorial platforms but diverges in its focus on natural product scaffolds:
Data Insight : this compound’s library in Table S2 () includes 12 deoxy and 8 hexose sugars, enabling 96 hypothetical compounds. This specificity contrasts with broader tools like ChemAxon, which lack natural product-centric modules .
Performance in Drug Lead Identification
highlights the importance of linking structurally similar compounds for drug discovery. This compound’s sugar-tailored libraries enhance hit rates in bioactivity screens compared to generic libraries:
- Hit Rate: this compound-derived libraries achieve ~15% hit rates in antimicrobial assays vs. ~5% for non-specialized libraries .
- Structural Novelty: Over 60% of this compound compounds exhibit >80% structural dissimilarity to existing databases, reducing redundancy .
Critical Evaluation of Research Findings
- Advantages: this compound’s sugar-centric design fills a gap in natural product synthesis, enabling targeted exploration of bioactive sugar derivatives. Compatibility with GRAPE/GARLIC allows integrated pathway engineering and genomic mining workflows .
- Limitations: Narrow focus on sugars restricts applicability to non-sugar-based natural products. Limited comparative data against competing tools (e.g., SYNBIO) in peer-reviewed studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
